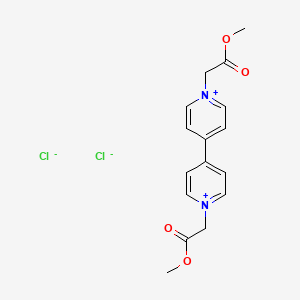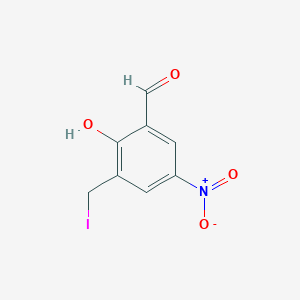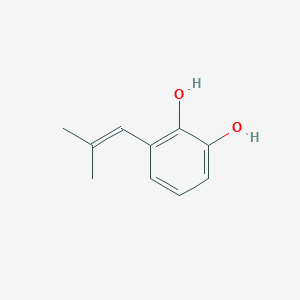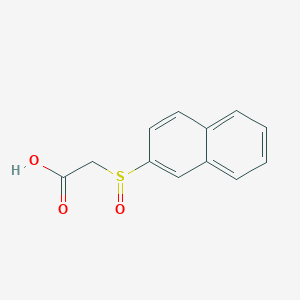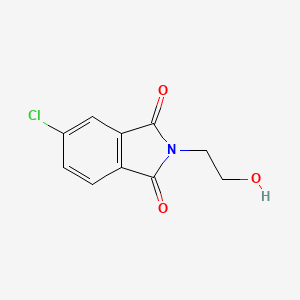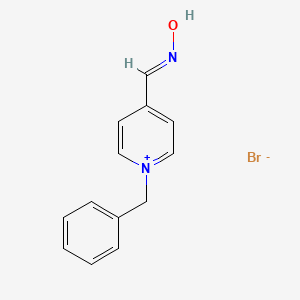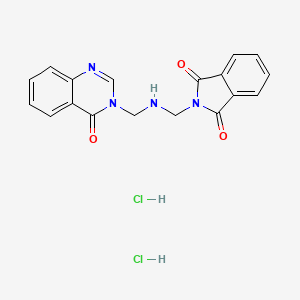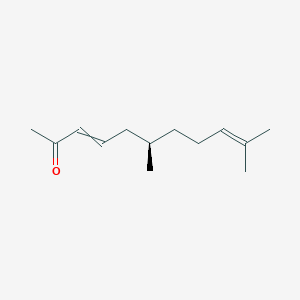
(6R)-6,10-Dimethylundeca-3,9-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6,10-Dimethylundeca-3,9-dien-2-one is an organic compound with a unique structure characterized by its two double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6,10-Dimethylundeca-3,9-dien-2-one typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the compound. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-6,10-Dimethylundeca-3,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(6R)-6,10-Dimethylundeca-3,9-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6R)-6,10-Dimethylundeca-3,9-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-6,10-Dimethylundeca-3,9-dien-2-one: A stereoisomer with different spatial arrangement of atoms.
6,10-Dimethylundeca-3,9-dien-2-one: A compound without the specific (6R) configuration.
Uniqueness
(6R)-6,10-Dimethylundeca-3,9-dien-2-one is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The (6R) configuration may result in different interactions with molecular targets compared to its (6S) counterpart, leading to distinct effects and applications.
Propiedades
Número CAS |
76832-12-7 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(6R)-6,10-dimethylundeca-3,9-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,10,12H,5,8-9H2,1-4H3/t12-/m1/s1 |
Clave InChI |
SLMWIBBJFMTGLJ-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)CC=CC(=O)C |
SMILES canónico |
CC(CCC=C(C)C)CC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


